molecular formula C19H21NO6 B14733658 Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate CAS No. 7150-99-4

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate

Cat. No.: B14733658
CAS No.: 7150-99-4
M. Wt: 359.4 g/mol
InChI Key: KAQQLFZBLGVILT-UHFFFAOYSA-N
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Description

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoyloxy group and a bis(2-hydroxyethyl)amino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins, affecting their structure and function. The benzoyloxy group can participate in hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and an ester group.

    Methyl 3,5-bis(benzoyloxy)benzoate: Contains two benzoyloxy groups attached to a benzoate core.

    Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with similar bis(2-hydroxyethyl)amino functionality.

Uniqueness

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is unique due to the combination of its benzoyloxy and bis(2-hydroxyethyl)amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7150-99-4

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-benzoyloxy-4-[bis(2-hydroxyethyl)amino]benzoate

InChI

InChI=1S/C19H21NO6/c1-25-19(24)16-8-7-15(20(9-11-21)10-12-22)13-17(16)26-18(23)14-5-3-2-4-6-14/h2-8,13,21-22H,9-12H2,1H3

InChI Key

KAQQLFZBLGVILT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N(CCO)CCO)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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